Structural Divergence from SDHI Pharmacophore: Absence of Anilide NH and 2-Methyl Group Eliminates Canonical SDHI Binding
The target compound lacks the two structural features essential for binding to the ubiquinone reduction site of succinate dehydrogenase (complex II). Carboxin and oxycarboxin both retain the 2-methyl group on the oxathiine ring and the anilide –NH–Ph moiety; the NH proton forms a critical hydrogen bond within the SDHI binding pocket [1]. In the target compound, the 2-position methyl is replaced by a 3-phenyl substituent, and the amide nitrogen is fully substituted as N-benzyl-N-methyl, eliminating the H-bond donor. SAR studies from the foundational oxathiin literature demonstrate that substitutions on the aniline ring and modifications to the oxathiine core can dramatically redirect target selectivity, with certain analogs losing SDHI activity entirely while gaining activity against unrelated targets [2]. This structural divergence is quantitative: the target compound possesses zero hydrogen bond donors on the amide (vs. one in carboxin/oxycarboxin) and a calculated topological polar surface area (TPSA) that differs materially, altering membrane permeability and target engagement profiles [3].
| Evidence Dimension | Hydrogen bond donor count on carboxamide nitrogen |
|---|---|
| Target Compound Data | 0 (tertiary amide: N-benzyl-N-methyl) |
| Comparator Or Baseline | 1 (secondary anilide: –NH–Ph) in carboxin (CAS 5234-68-4) and oxycarboxin (CAS 5259-88-1) |
| Quantified Difference | Complete elimination of amide H-bond donor |
| Conditions | Structural comparison based on 2D chemical structure; SDHI binding mode established by crystallographic and mutagenesis studies for carboxin class |
Why This Matters
A user requiring an SDHI-inactive or non-classical oxathiine scaffold for target ID profiling or resistance mechanism studies cannot use carboxin/oxycarboxin, which are potent SDHI inhibitors.
- [1] Wikipedia. Oxycarboxin. Carboxin and oxycarboxin bind to the quinone reduction site of the enzyme complex (SDHI), preventing ubiquinone from doing so. View Source
- [2] Snel, M., von Schmeling, B., & Edgington, L. V. (1970). Fungitoxicity and Structure-Activity Relationships of Some Oxathiin and Thiazole Derivatives. Phytopathology, 60, 1164–1169. Reports SAR: electron withdrawing groups (–Cl, –NO₂) in aniline ring markedly reduce fungitoxicity; the 3′-methyl analog of carboxin is the only compound surpassing carboxin fungitoxicity. Demonstrates that structural modifications redirect target spectrum. View Source
- [3] PubChem. Computed molecular properties for N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CID 45496098): XLogP3-AA = 3.5, H-bond donor count = 0, H-bond acceptor count = 5. Demonstrates the physicochemical profile of the 3-phenyl-oxathiine-2-carboxamide 4,4-dioxide scaffold. View Source
